REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[NH2:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C(Cl)Cl.CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([NH:8][C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=CC1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
tris(dibenylideneacetone) dipalladium(0)
|
Quantity
|
63 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
183 mg
|
Type
|
catalyst
|
Smiles
|
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring this mixture for ˜15 hours the purified product
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was capped with a septum
|
Type
|
CUSTOM
|
Details
|
degassed (3×)
|
Type
|
TEMPERATURE
|
Details
|
heated at 100 C for ˜24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction
|
Type
|
WASH
|
Details
|
washed with NaHCO3 solution, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the solvent concentrated to a small volume
|
Type
|
ADDITION
|
Details
|
Upon addition of diethyl ether and a few drops of methanol the product
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)NC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.89 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |